molecular formula C9H10BrF2NO B12071362 3-Bromo-4-(2,2-difluoro-propoxy)-phenylamine

3-Bromo-4-(2,2-difluoro-propoxy)-phenylamine

Cat. No.: B12071362
M. Wt: 266.08 g/mol
InChI Key: NDEDWLGMAXPRRC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Bromo-4-(2,2-difluoro-propoxy)-phenylamine is an organic compound characterized by the presence of a bromine atom, a difluoropropoxy group, and an amine group attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-4-(2,2-difluoro-propoxy)-phenylamine typically involves the following steps:

    Bromination: The starting material, 4-(2,2-difluoro-propoxy)-phenylamine, undergoes bromination using a brominating agent such as bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetic acid or dichloromethane.

    Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination reactions in continuous flow reactors to ensure consistent product quality and yield. The use of automated purification systems can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-4-(2,2-difluoro-propoxy)-phenylamine can undergo various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The amine group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The compound can be reduced to form corresponding aniline derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

    Oxidation: Oxidizing agents like hydrogen peroxide, potassium permanganate, or nitric acid.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products Formed

    Nucleophilic Substitution: Formation of substituted phenylamine derivatives.

    Oxidation: Formation of nitroso or nitro compounds.

    Reduction: Formation of aniline derivatives.

Scientific Research Applications

3-Bromo-4-(2,2-difluoro-propoxy)-phenylamine has several scientific research applications, including:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders and cancer.

    Materials Science: The compound is utilized in the development of advanced materials, such as polymers and liquid crystals, due to its unique electronic properties.

    Biological Research: It serves as a probe in biochemical assays to study enzyme activity and protein interactions.

Mechanism of Action

The mechanism of action of 3-Bromo-4-(2,2-difluoro-propoxy)-phenylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and difluoropropoxy groups contribute to the compound’s binding affinity and selectivity, enabling it to modulate biological pathways effectively. The amine group can form hydrogen bonds with target proteins, further enhancing its activity.

Comparison with Similar Compounds

Similar Compounds

    3-Bromo-4-methoxy-phenylamine: Similar structure but with a methoxy group instead of a difluoropropoxy group.

    3-Bromo-4-ethoxy-phenylamine: Similar structure but with an ethoxy group instead of a difluoropropoxy group.

    3-Bromo-4-(trifluoromethoxy)-phenylamine: Similar structure but with a trifluoromethoxy group instead of a difluoropropoxy group.

Uniqueness

3-Bromo-4-(2,2-difluoro-propoxy)-phenylamine is unique due to the presence of the difluoropropoxy group, which imparts distinct electronic and steric properties. This uniqueness can influence the compound’s reactivity, binding affinity, and overall biological activity, making it a valuable compound for various applications.

Properties

Molecular Formula

C9H10BrF2NO

Molecular Weight

266.08 g/mol

IUPAC Name

3-bromo-4-(2,2-difluoropropoxy)aniline

InChI

InChI=1S/C9H10BrF2NO/c1-9(11,12)5-14-8-3-2-6(13)4-7(8)10/h2-4H,5,13H2,1H3

InChI Key

NDEDWLGMAXPRRC-UHFFFAOYSA-N

Canonical SMILES

CC(COC1=C(C=C(C=C1)N)Br)(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.